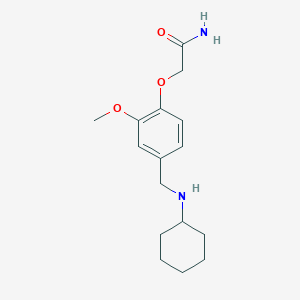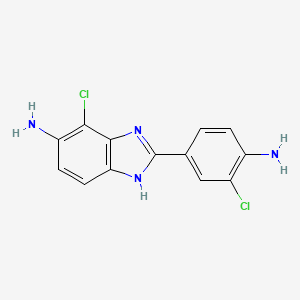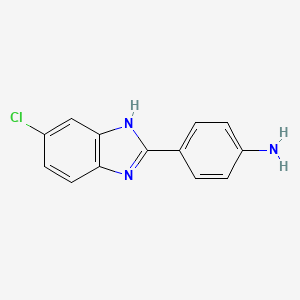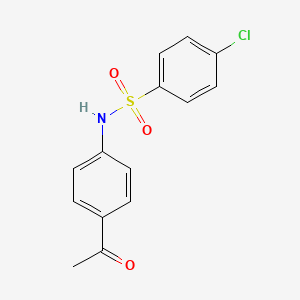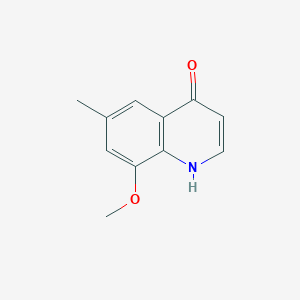
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid
概要
説明
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a 1,4-benzodioxin ring fused with a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid typically involves the reaction of 1,4-benzodioxane with appropriate reagents to introduce the propanoic acid group. One common method involves the use of 1,4-benzodioxane-6-amine, which is reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then further treated with alkyl or aralkyl halides in the presence of N,N-dimethylformamide and lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
化学反応の分析
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin ring or the propanoic acid moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve the use of polar aprotic solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.
科学的研究の応用
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs for treating diseases such as Alzheimer’s and bacterial infections
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, sulfonamide derivatives of the compound have been shown to inhibit folic acid synthesis in bacteria by targeting the folate synthetase enzyme, thereby blocking the production of purines and ultimately inhibiting bacterial growth . Additionally, the compound’s structural features allow it to act as an adrenergic antagonist, interacting with alpha and beta-adrenergic receptors .
類似化合物との比較
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring structure but lacks the propanoic acid moiety.
1,4-Benzodioxin-2-carboxylic acid, 2,3-dihydro-: Similar to 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid but with a carboxylic acid group directly attached to the benzodioxin ring.
Uniqueness
This compound is unique due to the presence of both the benzodioxin ring and the propanoic acid moiety, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)6-5-8-7-14-9-3-1-2-4-10(9)15-8/h1-4,8H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSELCPGRYREMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69200-76-6 | |
| Record name | 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069200766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC106901 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)

